Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate
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Overview
Description
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an azetidine ring, a benzhydryl group, and a fluoroacetate moiety
Preparation Methods
The synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors to form the azetidine ring.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced through a nucleophilic substitution reaction.
Fluoroacetate Formation: The final step involves the esterification of the fluoroacetate moiety.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate involves its interaction with specific molecular targets. The azetidine ring and fluoroacetate moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate can be compared with other similar compounds, such as:
Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate: Similar structure but lacks the fluoro group.
Methyl 2-(oxetan-3-ylidene)acetate: Contains an oxetane ring instead of an azetidine ring.
(5-Benzyloxyindol-3-yl)acetonitrile: Different core structure but shares some functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate is a synthetic organic compound notable for its complex molecular structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H20FNO2
- Molecular Weight : 325.4 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)F
The compound features an azetidine ring, a benzhydryl group, and a fluoroacetate moiety, contributing to its unique biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The azetidine ring and the fluoroacetate moiety are crucial for its activity, allowing it to modulate biochemical pathways potentially involved in therapeutic applications.
Potential Therapeutic Applications
Research indicates that this compound may exhibit:
- Anticancer Properties : Studies suggest that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation. For instance, azetidine derivatives have been explored as inhibitors of Janus kinase (JAK), which plays a role in various cancers .
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Experimental Data
- In Vitro Studies : Preliminary studies have demonstrated that this compound can inhibit specific cellular pathways associated with tumor growth. For example, one study highlighted its potential to downregulate the expression of pro-inflammatory cytokines in cultured cells .
- Comparative Analysis : When compared to structurally similar compounds such as Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate, the presence of the fluoro group significantly enhances its biological activity, suggesting the importance of this functional group in mediating interactions with biological targets.
Data Table: Comparative Biological Activity
Properties
Molecular Formula |
C20H20FNO2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
ethyl 2-(1-benzhydrylazetidin-3-ylidene)-2-fluoroacetate |
InChI |
InChI=1S/C20H20FNO2/c1-2-24-20(23)18(21)17-13-22(14-17)19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,19H,2,13-14H2,1H3 |
InChI Key |
UOTPEAGRFXGXAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
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